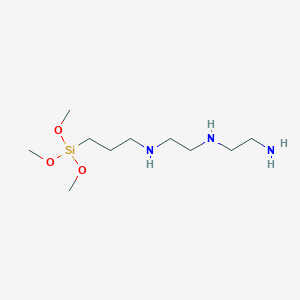

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

Beschreibung

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine (CAS No. 35141-30-1) is a bifunctional organosilane compound with the molecular formula C₁₀H₂₇N₃O₃Si and a molecular weight of 265.43 g/mol. Its structure combines a diaminoethane backbone with a trimethoxysilylpropyl group and an additional aminoethyl substituent. This configuration enables dual reactivity: the silane group facilitates hydrolysis and bonding to inorganic surfaces (e.g., glass, metals), while the amine groups participate in chelation, crosslinking, or covalent modification of organic matrices .

Key properties include:

- Hydrolysis Sensitivity: The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol intermediates that condense into siloxane networks .

- Chelation Capacity: The two primary and secondary amine groups enable coordination with transition metals (e.g., Co, Ru), as demonstrated in catalytic and corrosion inhibition studies .

- Safety Profile: Classified as corrosive (R34) and skin-sensitizing (R43), requiring handling under inert atmospheres (S45) and avoidance of moisture contact (S30) .

Eigenschaften

IUPAC Name |

N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBRUUFBSBSTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCNCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

162339-40-4 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162339-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044422 | |

| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow liquid with an amine-like odor; [Acros Organics MSDS] | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Trimethoxysilylpropyl)diethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35141-30-1 | |

| Record name | 3-[(Trimethoxysilyl)propyl]diethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35141-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(2-Aminoethyl)ethylamino)propyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-N'-(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W3E2D4706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Temperature and Time Dependence

Elevated temperatures accelerate reaction kinetics but risk silane group hydrolysis. Data from analogous syntheses demonstrate optimal yields at 85°C over 12 hours (Table 1).

Table 1: Effect of Temperature and Time on Yield

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 70 | 16 | 72 |

| 85 | 12 | 88 |

| 90 | 8 | 82 |

Solvent and Atmosphere Control

Reactions performed under nitrogen in anhydrous toluene minimize side reactions. Moisture ingress leads to silanol formation, reducing product stability.

Purification and Byproduct Management

The reaction generates ethylenediamine hydrochloride (ED·HCl) as a byproduct, necessitating efficient removal. A two-step purification strategy is employed:

-

Displacement Reaction : Adding excess ethylenediamine (1.1:1 molar ratio relative to ED·HCl) converts ED·HCl into insoluble ethylenediamine dihydrochloride, which precipitates:

-

Liquid-Liquid Separation : The mixture separates into an organic layer (product + excess amine) and an aqueous layer (ED·HCl). Phase separation at 60°C maximizes partitioning efficiency.

Table 2: Purification Efficiency vs. Ethylenediamine Stoichiometry

| ED:ED·HCl Ratio | Purity (%) | Yield (%) |

|---|---|---|

| 1:1 | 97 | 85 |

| 1.1:1 | 99 | 88 |

| 1.2:1 | 99 | 87 |

Industrial-Scale Production

Scaled synthesis employs continuous flow reactors to maintain precise temperature control and reduce batch variability. Key adaptations include:

-

Automated Feed Systems : Ensure consistent molar ratios of reactants.

-

Vacuum Distillation : Removes residual ethylenediamine and solvent under reduced pressure (50–100 mbar).

-

Quality Control : In-line FT-IR monitors silane hydrolysis, while GC-MS confirms product purity (>99%).

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.

Hydrolysis and Condensation: The trimethoxysilyl groups can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

Carbonyl Compounds: For Schiff base formation, common reagents include aldehydes and ketones.

Water or Moisture: Hydrolysis of the trimethoxysilyl groups occurs in the presence of water or moisture.

Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.

Major Products Formed

Schiff Bases: Formed from the reaction with carbonyl compounds.

Siloxane Networks: Resulting from the hydrolysis and condensation of silanol groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Coupling Agent: Used to improve adhesion between organic polymers and inorganic substrates in coatings and composites.

- Synthesis of Hybrid Materials: Facilitates the creation of hybrid organic-inorganic materials by acting as a bridge between different phases.

Biology

- Biomolecule Immobilization: Employed in modifying surfaces for the attachment of biomolecules, which is crucial in biosensor development.

- Controlled Drug Delivery Systems: Functionalized onto nanoparticles or mesoporous silica for targeted drug delivery applications.

Medicine

- Biocompatible Materials: Integral in the development of materials that are compatible with biological systems, enhancing the performance of implants and medical devices.

- Tissue Engineering: Utilized in scaffolds for tissue engineering due to its ability to promote cell adhesion and growth.

Industry

- Coatings and Adhesives: Enhances mechanical properties and durability of coatings, adhesives, and sealants used in construction and manufacturing.

- Surface Treatments: Applied in surface treatments to improve hydrophobicity or hydrophilicity based on application needs.

Case Study 1: Surface Modification for Enhanced Adhesion

A study demonstrated the use of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine as a coupling agent in epoxy resins. The incorporation of this silane improved adhesion strength significantly compared to untreated surfaces, highlighting its effectiveness in industrial applications.

Case Study 2: Drug Delivery Systems

Research involving mesoporous silica nanoparticles functionalized with this compound showed improved drug loading capacity and controlled release profiles. This application is particularly relevant in cancer therapy where targeted delivery is crucial.

Case Study 3: Biosensor Development

In the development of a glucose biosensor, the compound was used to modify electrodes, resulting in enhanced sensitivity and specificity towards glucose detection. This underscores its potential in biomedical diagnostics.

Wirkmechanismus

The primary mechanism of action of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in enhanced adhesion and stability of the modified materials .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structurally Related Amine-Silane Compounds

Hydrolysis and Siloxane Formation

- Trimethoxysilyl vs. Triethoxysilyl : The trimethoxysilyl group in the target compound hydrolyzes faster than triethoxysilyl analogues (e.g., CAS 1760-24-3) due to the smaller size and higher electrophilicity of methoxy groups. This accelerates siloxane network formation but increases sensitivity to ambient moisture during storage .

- Bis-Silane vs. Mono-Silane: N,N’-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine forms denser siloxane networks but exhibits reduced flexibility in composite materials, limiting its use in elastomers .

Corrosion Inhibition

- Amino Group Density: Linear polyamines like TETA (four amines) outperform the target compound in acidic environments due to stronger adsorption on metal surfaces via multiple nitrogen lone pairs. However, the silane group in the target compound provides covalent anchoring to oxidized metal substrates, improving durability under mechanical stress .

- DFT Studies: Quantum chemical calculations show that the target compound’s HOMO (-5.2 eV) localizes on the aminoethyl branch, facilitating electron donation to metal surfaces. This contrasts with TETA, where HOMO (-4.8 eV) delocalizes across the entire molecule .

Coordination Chemistry

- Ru Complexation : The target compound displaces dppme ligands in RuCl₂(dppme)₂ complexes, forming stable Ru–N bonds (31P NMR δp = 33.6–46.3 ppm). Comparable silane-free diamines (e.g., ethylenediamine) exhibit weaker binding, requiring excess ligand for full complexation .

- Co(III) Complexes : Unlike Schiff base ligands (e.g., MPEA in ), the target compound’s silane group prevents planar coordination geometry, reducing catalytic activity in oxidation reactions but enhancing stability in aqueous media .

Table 2: Experimental Data for Key Reactions

Biologische Aktivität

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, commonly referred to as APTES (3-Aminopropyltriethoxysilane), is a versatile organosilane compound with significant biological activity. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

Overview

This compound is characterized by its dual functionality, combining amine and trimethoxysilyl groups. This unique structure allows it to participate in a variety of chemical reactions and form strong bonds with both organic and inorganic substrates. Its applications span from surface modification to drug delivery systems.

Chemical Structure and Composition

- Molecular Formula : C10H27N3O3Si

- Molecular Weight : 265.43 g/mol

- CAS Number : 35141-30-1

The compound features a trimethoxysilyl group that hydrolyzes to form silanols, which can condense to create siloxane bonds with surfaces, enhancing adhesion properties.

Interaction with Biological Molecules

Research indicates that this compound enhances the attachment of cells to surfaces. This property is crucial in applications such as:

- Biosensors : Improved binding affinity for biological molecules allows for more sensitive detection.

- Tissue Engineering : Facilitates cell growth on modified surfaces, promoting tissue regeneration.

Case Studies

-

Controlled Drug Delivery :

- A study demonstrated that when functionalized onto mesoporous silica nanoparticles, this compound significantly improved drug loading and release profiles, indicating its potential in targeted therapy applications.

- Surface Modification :

The primary mechanism involves the formation of covalent bonds with substrates through the hydrolysis of the trimethoxysilyl groups. This process alters the physical and chemical properties of surfaces, leading to enhanced stability and degradation resistance over time.

Applications in Scientific Research

This compound has a wide range of applications across various fields:

- Chemistry : Serves as a coupling agent to improve adhesion between polymers and inorganic materials.

- Biology : Used for biomolecule immobilization on modified surfaces.

- Medicine : Integral to drug delivery systems and the synthesis of biocompatible materials.

- Industry : Enhances mechanical properties in coatings, adhesives, and sealants.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1-(3-trimethoxysilylpropyl)ethane-1,2-diamine | C10H27N3O3Si | Lacks the 2-aminoethyl group; primarily used for surface modification. |

| 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane | C10H27N3O3Si | Contains additional amino groups; enhances biocompatibility further. |

| N1-(3-triethoxysilylpropyl)ethane-1,2-diamine | C11H25N3O4Si | Uses triethoxysilane instead; different solubility characteristics. |

The uniqueness of this compound lies in its combination of amine functionalities and silyl group, allowing it to serve dual roles effectively.

Q & A

Q. What are the standard synthetic routes for N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, and how are intermediates purified?

The compound is typically synthesized via amine-alkylation reactions. A common method involves reacting γ-chloropropyltrimethoxysilane with ethylenediamine derivatives under inert conditions (e.g., nitrogen atmosphere). For example, [RuCl₂(dppme)₂] reacts with the diamine ligand in dichloromethane to form a stable Ru(II) complex, confirmed by ¹H NMR and elemental analysis . Purification often involves solvent evaporation under vacuum, followed by hexane washing to isolate the oily product . Challenges include controlling hydrolysis of the trimethoxysilyl group; thus, anhydrous solvents and Schlenk techniques are critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the structure of the diamine backbone and trimethoxysilyl group (e.g., δ 2.45–2.80 ppm for ethylene protons, δ 3.54 ppm for methoxy groups) .

- Elemental analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

- FT-IR : Identifies N–H stretching (~3300 cm⁻¹) and Si–O–C bands (~1080 cm⁻¹) .

- Mass spectrometry (FAB-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223) .

Q. What are the primary applications of this compound in materials science?

Its bifunctional nature (amine + silane) makes it a versatile coupling agent:

- Surface functionalization : Bonds silica nanoparticles or metal oxides via hydrolysis of trimethoxysilyl groups, enabling covalent attachment of biomolecules or catalysts .

- Sol-gel chemistry : Used to synthesize xerogels by cross-linking with tetraethyl orthosilicate (TEOS), creating porous matrices for heterogeneous catalysis .

Advanced Research Questions

Q. How does the ligand geometry of this diamine influence catalytic activity in transition-metal complexes?

In Ru(II) complexes, the diamine acts as a bidentate ligand, coordinating via the two primary amines. The trimethoxysilyl group enables immobilization on silica supports, enhancing recyclability in hydrogenation reactions. Catalytic efficiency (e.g., turnover frequency >500 h⁻¹ for cinnamaldehyde hydrogenation) depends on ligand flexibility and steric effects, which are tunable via substituents on the diamine backbone . Comparative studies with analogous triethoxysilyl ligands show lower activity due to slower hydrolysis kinetics .

Q. What experimental strategies mitigate hydrolysis of the trimethoxysilyl group during storage and reaction?

- Storage : Anhydrous conditions (e.g., desiccators, argon atmosphere) and low temperatures (2–8°C) prevent premature hydrolysis .

- In situ stabilization : Adding catalytic KOH during synthesis accelerates condensation, minimizing free silanol formation .

- Spectroscopic monitoring : ²⁹Si NMR tracks hydrolysis progress (Q³/Q⁴ ratios indicate cross-linking density) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of silica-supported diamine complexes?

Density Functional Theory (DFT) simulations model the electronic structure of the metal-diamine complex, predicting adsorption energies on silica surfaces. For example, calculations show that electron-donating groups on the diamine increase metal center electron density, enhancing substrate binding in hydrogenation . MD simulations further reveal how sol-gel pore size affects diffusion limitations .

Data Contradiction Analysis

Q. Why do reported catalytic activities vary for similar diamine-silane ligands in hydrogenation reactions?

Discrepancies arise from:

- Ligand-to-metal ratios : Excess diamine (≥2 eq.) can form inactive bis-ligated species, reducing turnover numbers .

- Support morphology : Mesoporous silica vs. nanoparticles alter accessibility of active sites, with BET surface area correlating with activity (e.g., 300 m²/g vs. 150 m²/g showing 2x higher TOF) .

- Reaction conditions : Moisture content >50 ppm accelerates ligand hydrolysis, deactivating the catalyst .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.